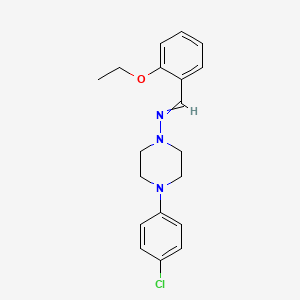

4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine and its derivatives involves several key steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis processes. For example, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, were synthesized through modifications on its amide bond and alkyl chain, indicating the complexity and versatility in the synthesis of these compounds (Perrone et al., 2000).

Molecular Structure Analysis

Molecular structure determination of similar compounds involves spectroscopic methods such as FTIR, NMR, HRMS, and X-ray crystallography. For instance, the molecular structure of a derivative, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was confirmed by these methods, showcasing the importance of these techniques in elucidating the structure of complex molecules (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine derivatives can include interactions with various biological targets, indicating a potential for diverse biological activities. The specificity of reactions, such as the inhibitory activity towards certain enzymes or receptors, highlights the compound's chemical properties and its relevance in medicinal chemistry research (Watanabe et al., 2000).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. Techniques such as single-crystal X-ray diffraction help in understanding these properties by providing detailed insights into the compound's crystal lattice and molecular interactions within the solid state (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and binding affinity to biological targets, are essential for determining the potential therapeutic applications of these compounds. Studies on derivatives have shown varying degrees of activity against biological targets, underscoring the importance of chemical modifications to achieve desired biological effects (Perrone et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research into derivatives of 4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine has led to the synthesis of novel compounds with significant antimicrobial activities. A study by Bektaş et al. (2010) focused on synthesizing various triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, leading to compounds that exhibited good to moderate antimicrobial effects against test microorganisms (Bektaş et al., 2010).

Structure-Affinity Relationship in Dopamine D4 Receptor Ligands

Perrone et al. (2000) conducted a structure-affinity relationship study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand. The research involved modifications to its amide bond and alkyl chain, revealing the impact of these changes on receptor affinity (Perrone et al., 2000).

Melanocortin-4 Receptor Ligands

Tran et al. (2008) explored the binding affinities of piperazinebenzylamine derivatives at the human melanocortin-4 receptor. Their study synthesized compounds from various substrates, indicating similar or lower potency compared to their acyclic analogs (Tran et al., 2008).

HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) discovered bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than their predecessors as inhibitors of HIV-1 reverse transcriptase. This study highlighted the critical role of the substituted aryl moiety and the pyridyl portion in the lead molecule's effectiveness (Romero et al., 1994).

Cardiotropic Activity

Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, evaluating their cardiotropic activity. The study identified compounds with significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, contributing to the development of potential therapeutic agents (Mokrov et al., 2019).

Eigenschaften

IUPAC Name |

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-2-24-19-6-4-3-5-16(19)15-21-23-13-11-22(12-14-23)18-9-7-17(20)8-10-18/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXPTQIKDGWUNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)